molecular formula C28H34F3N3O3S B12636432 2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide

2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide

Cat. No.: B12636432
M. Wt: 549.6 g/mol
InChI Key: UIEJOFDLLAIREP-UHFFFAOYSA-N
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Description

2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes an imidazolidinone core, a heptyl chain, and a trifluoromethyl phenyl group, making it a unique molecule for research and industrial applications.

Preparation Methods

The synthesis of 2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide involves multiple steps. The process typically starts with the preparation of the imidazolidinone core, followed by the introduction of the heptyl chain and the trifluoromethyl phenyl group. The final step involves the acylation of the imidazolidinone with 4-propoxyphenyl acetic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl phenyl group enhances its binding affinity to certain enzymes or receptors, while the imidazolidinone core provides stability and specificity. The heptyl chain increases its hydrophobicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C28H34F3N3O3S

Molecular Weight

549.6 g/mol

IUPAC Name

2-[3-heptyl-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C28H34F3N3O3S/c1-3-5-6-7-8-16-33-24(19-25(35)32-21-12-14-23(15-13-21)37-17-4-2)26(36)34(27(33)38)22-11-9-10-20(18-22)28(29,30)31/h9-15,18,24H,3-8,16-17,19H2,1-2H3,(H,32,35)

InChI Key

UIEJOFDLLAIREP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(C(=O)N(C1=S)C2=CC=CC(=C2)C(F)(F)F)CC(=O)NC3=CC=C(C=C3)OCCC

Origin of Product

United States

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